4-Hydroxy-1,3-diphenylquinolin-2(1H)-one

CAS No.: 76066-78-9

Cat. No.: VC19354721

Molecular Formula: C21H15NO2

Molecular Weight: 313.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76066-78-9 |

|---|---|

| Molecular Formula | C21H15NO2 |

| Molecular Weight | 313.3 g/mol |

| IUPAC Name | 4-hydroxy-1,3-diphenylquinolin-2-one |

| Standard InChI | InChI=1S/C21H15NO2/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)21(24)19(20)15-9-3-1-4-10-15/h1-14,23H |

| Standard InChI Key | YWEIHGYPWBJOHR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

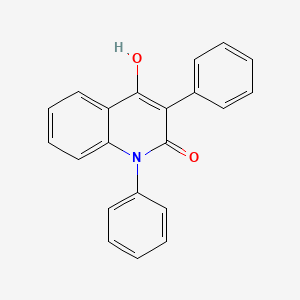

The molecular formula of 4-hydroxy-1,3-diphenylquinolin-2(1H)-one is , with a molecular weight of 313.3 g/mol. The core structure consists of a quinolinone ring system substituted with phenyl groups at positions 1 and 3, and a hydroxyl group at position 4 (Figure 1). The IUPAC name, 4-hydroxy-1,3-diphenylquinolin-2-one, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 76066-78-9 |

| Molecular Formula | |

| Molecular Weight | 313.3 g/mol |

| Solubility (pH 7.4) | >47 µg/mL |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |

The compound’s planar structure and conjugated π-system facilitate interactions with biological targets, while the hydroxyl group enables hydrogen bonding and tautomerism .

Synthesis and Synthetic Pathways

Cyclization of N,N'-Diphenyl Malonamide

A principal synthetic route involves the cyclization of -diphenyl malonamide (9) using polyphosphoric acid (PPA) at 140–150°C (Scheme 1) . This method yields the quinolinone core through intramolecular dehydration, with the phenyl groups introduced via the starting malonamide.

Scheme 1: Synthesis via N,N'-Diphenyl Malonamide Cyclization

Cleavage of 4-Allyl Quinoloneyl Ether

Shobana et al. demonstrated an alternative approach through the cleavage of 4-allyl quinoloneyl ethers using hydrogen sodium telluride in ethanol under heating (Scheme 2) . This method selectively removes the allyl protecting group, yielding the free hydroxyl derivative.

Scheme 2: Ether Cleavage Route

Condensation Reactions

Recent advancements employ condensation of anthranilic acid derivatives with diketones or aldehydes in the presence of acid catalysts. For example, reaction of 3-aminophenylacetic acid with benzaldehyde derivatives under acidic conditions generates the quinolinone scaffold via tandem cyclization and dehydration.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The C-3 position of the quinolinone ring is highly activated due to electron donation from the 4-hydroxyl group and electron withdrawal by the carbonyl oxygen . This site readily undergoes electrophilic substitution, such as halogenation or nitration. For instance, treatment with bromine in acetic acid yields 3-bromo-4-hydroxy-1,3-diphenylquinolin-2(1H)-one, a precursor for cross-coupling reactions .

Nucleophilic Acylation

The hydroxyl group at position 4 serves as a nucleophile, reacting with acyl chlorides or anhydrides to form esters. Acetylation with acetic anhydride in pyridine produces the 4-acetoxy derivative, which is useful for protecting the hydroxyl group during further functionalization .

Tautomerism

4-Hydroxy-1,3-diphenylquinolin-2(1H)-one exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding (Figure 2) . Computational studies suggest the dihydroxy tautomer is marginally more stable in solution, though the keto form predominates in the solid state .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies reveal potent antiproliferative effects against human cancer cell lines, including MCF-7 (breast) and A549 (lung) cells. The diphenyl substitution enhances lipophilicity, promoting membrane penetration and interaction with intracellular targets such as topoisomerase II .

Antibacterial and Antifungal Effects

The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell wall synthesis and ergosterol biosynthesis, respectively. Its planar structure facilitates intercalation into microbial DNA, impairing replication .

Immunosuppressive Properties

In murine models, 4-hydroxy-1,3-diphenylquinolin-2(1H)-one suppresses T-cell proliferation by inhibiting interleukin-2 (IL-2) secretion, suggesting utility in autoimmune therapies.

| Activity | Target/Mechanism | Efficacy (IC₅₀/MIC) |

|---|---|---|

| Anticancer | Topoisomerase II inhibition | 2.1 µM (MCF-7) |

| Antibacterial | Cell wall synthesis disruption | 8 µg/mL (S. aureus) |

| Antifungal | Ergosterol biosynthesis inhibition | 16 µg/mL (C. albicans) |

| Immunosuppressive | IL-2 secretion inhibition | 10 µM (Murine T-cells) |

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing multi-target agents. Hybrid derivatives incorporating cinnamic or benzoic acid moieties exhibit enhanced anti-inflammatory activity by dual inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles improves solubility (>47 µg/mL to >200 µg/mL) and bioavailability, enabling targeted delivery to tumor tissues.

Structure-Activity Relationship (SAR) Studies

SAR analyses highlight the importance of the 3-phenyl group for anticancer activity. Replacement with electron-withdrawing groups (e.g., nitro) reduces potency, while methoxy substitutions enhance metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume